Cas no 27492-84-8 (Methyl 4-amino-2-methoxybenzoate)

Methyl 4-amino-2-methoxybenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-amino-2-methoxybenzoate
- METHYL 4-AMINO-2-METHOXYBENZENECARBOXYLATE
- 4-AMINO-2-METHOXYBENZOIC ACID METHYL ESTER
- methyl 4-amino-o-anisate
- Methyl 4-Amino-2-met
- 4-Amino-2-methoxy-benzoesaeure-methylester
- 4-Amino-o-anisic Acid Methyl Ester
- Benzoic acid,4-amino-2-methoxy-,methyl ester
- methyl 2-methoxy-4-aminobenzoate
- methyl-4-amino-2-methoxybenzoate
- o-Anisicacid, 4-amino-, methyl ester (8CI)
- 2-Methoxy-4-aminobenzoic acid methyl ester
- 3-Methoxy-4-(methoxycarbonyl)aniline
- Methyl p-amino-o-methoxybenzoate
- 4-Amino-2-methoxybenzoic acid methylester
- Benzoic acid, 4-amino-2-methoxy-, methyl ester
- methyl 4-amino-2-methoxy-benzoate
- PubChem4712
- Oprea1_197901
- KSC205M5F
- YUPQMVSYNJQULF
- SY007291
- AM886
- CS-M2604
- EINECS 248-494-9
- 27492-84-8
- 3-Methoxy-4-methoxycarbonylaniline
- Z1255398965
- BCP34088
- NS00028313
- 11P-667
- Methyl4-amino-2-methoxybenzoate
- DTXSID70181911
- FT-0659147
- J-522288
- 2-methoxy-4-amino-benzoic acid methyl ester
- A19953
- 4-amino-2-methoxy-benzoic acid methyl ester
- MFCD00017202
- YUPQMVSYNJQULF-UHFFFAOYSA-N
- SR-01000527006
- 4-Amino-2-methoxy benzoic acid methyl ester
- Methyl 4-amino-2-methoxybenzoate, 97%
- EN300-180486
- AKOS005069398
- Methyl 4-amino-2-(methyloxy)benzoate
- FT-0628611
- J-016789
- SCHEMBL224165
- SR-01000527006-1
- M1998
- methyl-4-amino-2-methoxy benzoate
- DTXCID10104402
- DB-047234
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- MDL: MFCD00017202
- インチ: 1S/C9H11NO3/c1-12-8-5-6(10)3-4-7(8)9(11)13-2/h3-5H,10H2,1-2H3
- InChIKey: YUPQMVSYNJQULF-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C1C([H])=C(C([H])=C([H])C=1C(=O)OC([H])([H])[H])N([H])[H]
計算された属性
- せいみつぶんしりょう: 181.07400
- どういたいしつりょう: 181.074
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 61.6
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.179
- ゆうかいてん: 155-159 °C (lit.)
- ふってん: 339.2°C at 760 mmHg
- フラッシュポイント: 181.8℃
- 屈折率: 1.55
- PSA: 61.55000
- LogP: 1.64520
- ようかいせい: 未確定
Methyl 4-amino-2-methoxybenzoate セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302,H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: 22-36/37/38
- セキュリティの説明: S26-S36-S36/37/39
-
危険物標識:
- セキュリティ用語:S26;S36/37/39
- リスク用語:R20/21/22; R36/37/38
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C
Methyl 4-amino-2-methoxybenzoate 税関データ
- 税関コード:2922509090
- 税関データ:
中国税関コード:
2922509090概要:
2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査要約:
2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Methyl 4-amino-2-methoxybenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-180486-1.0g |
methyl 4-amino-2-methoxybenzoate |
27492-84-8 | 95.0% | 1.0g |
$25.0 | 2025-02-20 | |
Enamine | EN300-180486-100.0g |
methyl 4-amino-2-methoxybenzoate |
27492-84-8 | 95.0% | 100.0g |
$144.0 | 2025-02-20 | |
eNovation Chemicals LLC | D382572-500g |
Methyl 4-amino-2-methoxybenzoate |
27492-84-8 | 95% | 500g |
$1780 | 2024-05-24 | |
eNovation Chemicals LLC | D549005-1g |
Methyl 4-aMino-2-Methoxybenzoate |
27492-84-8 | 97% | 1g |
$200 | 2023-09-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M15740-100g |
Methyl 4-amino-2-methoxybenzoate |
27492-84-8 | 100g |
¥376.0 | 2021-09-08 | ||
eNovation Chemicals LLC | D549005-5g |
Methyl 4-aMino-2-Methoxybenzoate |
27492-84-8 | 97% | 5g |
$238 | 2023-09-02 | |
Apollo Scientific | OR21849-25g |
Methyl 4-amino-2-methoxybenzoate |
27492-84-8 | 98% | 25g |
£15.00 | 2025-02-19 | |
Enamine | EN300-180486-0.1g |
methyl 4-amino-2-methoxybenzoate |
27492-84-8 | 95.0% | 0.1g |
$19.0 | 2025-02-20 | |
Enamine | EN300-180486-0.5g |
methyl 4-amino-2-methoxybenzoate |
27492-84-8 | 95.0% | 0.5g |
$20.0 | 2025-02-20 | |
TRC | M286860-500mg |
Methyl 4-Amino-2-methoxybenzoate |
27492-84-8 | 500mg |
$ 58.00 | 2023-09-07 |
Methyl 4-amino-2-methoxybenzoate サプライヤー
Methyl 4-amino-2-methoxybenzoate 関連文献
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Zhaozhou Li,Yao Wang,Daomin Li,Xiujin Chen,Zhili Li,Hongli Gao,Li Cao,Songbiao Li,Yuze Hou RSC Adv. 2017 7 36072
-
Youai Qiu,Dengke Ma,Chunling Fu,Shengming Ma Org. Biomol. Chem. 2013 11 1666
-
Elizabeth A. Gibson,Anne-K. Duhme-Klair,Robin N. Perutz New J. Chem. 2010 34 1125
-
Zhaozhou Li,Zhili Li,Daomin Li,Hongli Gao,Xiujin Chen,Li Cao,Yuze Hou,Songbiao Li Anal. Methods 2015 7 9295
-
Chiyu Sun,Dajun Zhang,Tian Luan,Youbing Wang,Wenhu Zhang,Lin Lin,Meihua Jiang,Ziqian Hao,Ying Wang RSC Adv. 2021 11 22820
Methyl 4-amino-2-methoxybenzoateに関する追加情報
Recent Advances in the Application of Methyl 4-amino-2-methoxybenzoate (CAS: 27492-84-8) in Chemical Biology and Pharmaceutical Research
Methyl 4-amino-2-methoxybenzoate (CAS: 27492-84-8) is a key chemical intermediate with significant applications in pharmaceutical synthesis and chemical biology research. Recent studies have highlighted its role as a versatile building block for the development of novel bioactive compounds, particularly in the areas of antimicrobial agents, anti-inflammatory drugs, and anticancer therapeutics. This research briefing provides an overview of the latest advancements involving this compound, focusing on its synthetic utility, biological activities, and potential therapeutic applications.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the use of Methyl 4-amino-2-methoxybenzoate as a precursor for the synthesis of novel quinazoline derivatives with potent antimicrobial activity against drug-resistant bacterial strains. The study reported that modifications at the 4-amino position of the benzoate scaffold significantly enhanced the compounds' ability to penetrate bacterial cell walls, leading to improved efficacy against Gram-positive pathogens. These findings suggest promising avenues for addressing the growing challenge of antibiotic resistance.
Another significant development comes from oncology research, where Methyl 4-amino-2-methoxybenzoate has been employed as a starting material for the development of small molecule inhibitors targeting protein kinases involved in cancer cell proliferation. A recent Nature Communications article (2024) detailed the structure-activity relationship studies of derivatives based on this scaffold, revealing selective inhibition of certain tyrosine kinases with minimal off-target effects. The lead compound from this series showed promising results in preclinical models of breast cancer, with improved pharmacokinetic properties compared to existing therapies.
The compound's unique chemical properties have also attracted attention in drug delivery research. A 2024 study in Advanced Drug Delivery Reviews highlighted its potential as a linker molecule in antibody-drug conjugates (ADCs), where its stability under physiological conditions and controlled release characteristics make it particularly valuable for targeted cancer therapies. The researchers emphasized that the methoxy and amino functional groups provide ideal sites for conjugation while maintaining the structural integrity of the therapeutic payload.
From a synthetic chemistry perspective, recent advances in green chemistry have explored more sustainable routes for producing Methyl 4-amino-2-methoxybenzoate. A 2023 publication in Green Chemistry reported an efficient biocatalytic method for its synthesis, reducing the environmental impact compared to traditional chemical processes. This development is particularly relevant as the pharmaceutical industry seeks to adopt more sustainable manufacturing practices without compromising product quality or yield.
Looking forward, the versatility of Methyl 4-amino-2-methoxybenzoate continues to inspire innovative applications across multiple therapeutic areas. Current research directions include its incorporation into PROTAC (proteolysis targeting chimera) molecules for targeted protein degradation and its use as a fluorescent probe in cellular imaging studies. The compound's well-characterized properties and commercial availability make it an attractive starting point for both academic and industrial research programs in chemical biology and drug discovery.
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